N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
This compound features a pyridine core substituted at the 2-position with a pyrrolidine-propylamine group and at the 5-position with a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in drug synthesis .
Properties
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O2/c1-17(2)18(3,4)24-19(23-17)15-8-9-16(21-14-15)20-10-7-13-22-11-5-6-12-22/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWFMKQHFTTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the boronate ester group. The pyrrolidine ring is then attached via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.
Scientific Research Applications
Medicinal Chemistry
N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential applications in drug discovery and development:
Targeting Enzymatic Pathways
- The compound's structure suggests it could act as an inhibitor for certain enzymes involved in metabolic pathways. Its boron-containing moiety may facilitate the formation of stable complexes with target proteins.
Case Study: Anticancer Activity
In preliminary studies, compounds similar to this have shown promise as anticancer agents by targeting specific kinases involved in tumor growth. Research indicates that modifications to the dioxaborolane group can enhance selectivity and potency against cancer cell lines.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
Synthesis of Functional Polymers
- The incorporation of boron into polymer matrices can improve mechanical properties and thermal stability. The dioxaborolane group can serve as a cross-linking agent in polymer synthesis.
Case Study: Boron-Doped Materials
Research has demonstrated that boron-doped polymers exhibit enhanced electrical conductivity and thermal resistance, making them suitable for electronic applications.
Catalysis
The compound may also find utility in catalytic processes:
Boron-Based Catalysts
- Boron compounds are known to act as Lewis acids, facilitating various organic reactions. This compound could be explored as a catalyst or co-catalyst in reactions such as cross-coupling or polymerization.
Biological Studies
The biological activity of this compound warrants investigation:
Neuropharmacology
Due to the presence of the pyrrolidine moiety, the compound may interact with neurotransmitter systems. Initial studies could focus on its effects on synaptic transmission or neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The pyrrolidine and pyridine rings can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Amine Substituents
N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structural Difference : Morpholine (six-membered oxygen-containing ring) replaces pyrrolidine.
- The molecular weight is 347.26 g/mol, slightly higher than the target compound (333.25 g/mol) .
N-(Cyclopropylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structural Difference : Cyclopropylmethyl replaces pyrrolidinylpropyl; boronic ester is at the 4-position.
- Impact: The 4-position boronic ester may exhibit lower reactivity in cross-coupling due to steric hindrance.
N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Positional Isomerism of Boronic Ester
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Structural Difference : Trifluoromethyl group at the 4-position; boronic ester at the 5-position.
- Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the boronic ester, accelerating cross-coupling. However, it may reduce metabolic stability .
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structural Difference : Chlorine at the 3-position; boronic ester at the 5-position.
Substituent Hydrophobicity and Steric Effects
N-Isobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Structural Difference : Pyrimidine replaces pyridine; isobutyl group replaces pyrrolidinylpropyl.
- Impact : Pyrimidine’s lower basicity compared to pyridine may reduce solubility. Isobutyl increases hydrophobicity, favoring membrane permeability .
N-(1-Methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Data Tables
Table 1. Structural and Physical Comparison
| Compound Name | Molecular Weight (g/mol) | Boronic Ester Position | Amine Substituent | Key Feature |
|---|---|---|---|---|
| Target Compound | 333.25 | 5 | Pyrrolidinylpropyl | High solubility, Suzuki-reactive |
| N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine | 347.26 | 5 | Morpholinylpropyl | Increased polarity |
| N-(Cyclopropylmethyl)-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine | 274.17 | 4 | Cyclopropylmethyl | Steric hindrance at 4-position |
| N,N-Dimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-amine | 263.15 | 3 | Dimethyl | Reduced hydrogen bonding |
Biological Activity
N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with the CAS number 1353880-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 331.27 Da. Its structure includes a pyridine ring, a pyrrolidine moiety, and a dioxaborolane group, which are significant for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H30BN3O2 |
| Molecular Weight | 331.27 Da |
| LogP | 3.22 |
| Polar Surface Area (Ų) | 47 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy and other diseases due to their role in regulating cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against certain kinases. For instance, it has been evaluated for its potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in neuroinflammatory processes. The inhibition of GSK-3β can lead to neuroprotective effects and has therapeutic implications for neurodegenerative diseases .
Case Studies
- GSK-3β Inhibition : A study explored novel GSK-3β inhibitors and found that compounds with similar structures to this compound showed promising results in reducing inflammation in neuroinflammatory models .
- Kinase Inhibition Profiles : Another research highlighted the compound's potential as a selective kinase inhibitor. The selectivity profile is critical as it minimizes off-target effects, which are common with less selective inhibitors .
Pharmacological Effects
The pharmacological effects observed include:
- Anti-inflammatory Activity : The compound's ability to inhibit inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.
- Neuroprotective Effects : By inhibiting GSK-3β, it may provide neuroprotective benefits in conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
- Methodology : The compound’s structure suggests a multi-step synthesis. A common approach involves:
- Step 1 : Functionalization of pyridine at position 2 with a pyrrolidine-propylamine group via nucleophilic substitution or Buchwald-Hartwig coupling, using bases like triethylamine (TEA) or Hünig’s base (DIPEA) to enhance reactivity .
- Step 2 : Introduction of the tetramethyl dioxaborolane group at position 5 via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or acetonitrile/water mixtures is typically employed .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., pyridine ring protons at δ 8.5–7.5 ppm; pyrrolidine protons at δ 2.5–3.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related pyridine-pyrrolidine derivatives) .
- IR Spectroscopy : Detects functional groups like boronate esters (B-O stretches ~1350 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹) .
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
- Role in Suzuki-Miyaura Coupling : The tetramethyl dioxaborolane group acts as a stable boron source, enabling C-C bond formation with aryl/heteroaryl halides under palladium catalysis. Optimal conditions include Na₂CO₃ as a base and THF/water as solvent .
Advanced Research Questions
Q. What experimental challenges arise in achieving regioselectivity during pyridine functionalization?
- Key Issues :
- Competing Substitutions : The pyridine ring’s electronic profile (positions 2 and 6 are more reactive) may lead to by-products. Using sterically hindered bases (e.g., 2,6-lutidine) or directing groups (e.g., nitro) can improve selectivity .
- Base Sensitivity : Reactions with 3-pyridylamines show lower sensitivity to base choice compared to 4-pyridyl derivatives, as noted in dithiazole syntheses .
- Resolution : Optimize reaction time and temperature (e.g., 35°C for 48 hours in DMSO for amine coupling) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Case Study : Overlapping proton signals (e.g., pyrrolidine methylenes vs. propyl chain protons) may complicate interpretation. Strategies include:
- 2D NMR (COSY, HSQC) : To assign coupled protons and carbons .
- Variable Temperature NMR : Reduces signal broadening caused by rotational hindrance in the pyrrolidine-propyl chain .
Q. What strategies mitigate low yields in the final coupling step (boronate ester introduction)?
- Optimization Approaches :
- Catalyst Screening : PdCl₂(dppf) or XPhos Pd G3 may improve efficiency over Pd(PPh₃)₄ .
- Microwave-Assisted Synthesis : Reduces reaction time from days to hours (e.g., 150°C, 30 minutes) .
- Data Contradictions : Some studies report higher yields with aryl bromides vs. chlorides, but steric effects from the pyrrolidine group may necessitate excess boronic acid (1.5–2.0 equiv.) .
Q. How does the pyrrolidine-propylamine moiety affect solubility and bioavailability?
- Solubility Studies :
- LogP Prediction : The pyrrolidine group (polar, cyclic amine) reduces LogP compared to aliphatic amines, enhancing aqueous solubility. Experimental validation via HPLC (e.g., >98% purity in acetonitrile/water) is critical .
- Salt Formation : Trifluoroacetate salts (as in UM-164 derivatives) improve crystallinity and dissolution rates .
Methodological Recommendations
- Synthetic Protocols :
- Use anhydrous DMSO or THF for moisture-sensitive steps (boronate ester formation) .
- Monitor reactions by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Analytical Workflows :
- Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
